molecular formula C14H24INO B13786397 (1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide CAS No. 97197-13-2

(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide

Cat. No.: B13786397
CAS No.: 97197-13-2
M. Wt: 349.25 g/mol
InChI Key: BNZSOGLVUXQPPX-UHFFFAOYSA-M
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Description

(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a benzyl group substituted with dimethyl and hydroxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide typically involves the reaction of 3,4-dimethylbenzyl alcohol with ethyltrimethylammonium iodide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted quaternary ammonium compounds. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide involves its interaction with cell membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to various biological effects. The molecular targets include ion channels and membrane proteins, and the pathways involved are related to ion transport and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride, cetyltrimethylammonium bromide, and dodecyltrimethylammonium chloride. These compounds share similar structures and properties but differ in their specific substituents and functional groups .

Uniqueness

(1-(3,4-Dimethyl-alpha-hydroxybenzyl)ethyl)trimethylammonium iodide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other quaternary ammonium compounds may not be as effective .

Properties

CAS No.

97197-13-2

Molecular Formula

C14H24INO

Molecular Weight

349.25 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)methoxy]ethyl-trimethylazanium;iodide

InChI

InChI=1S/C14H24NO.HI/c1-11-7-8-14(9-12(11)2)10-16-13(3)15(4,5)6;/h7-9,13H,10H2,1-6H3;1H/q+1;/p-1

InChI Key

BNZSOGLVUXQPPX-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)COC(C)[N+](C)(C)C)C.[I-]

Origin of Product

United States

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